molecular formula C32H34N4O4S B12385082 Dhfr-IN-16

Dhfr-IN-16

Cat. No.: B12385082
M. Wt: 570.7 g/mol
InChI Key: KPVZTTLDEPSOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhfr-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic pathways are usually proprietary and can vary depending on the specific requirements of the production process .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dhfr-IN-16 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Dhfr-IN-16 has a wide range of scientific research applications, including:

Mechanism of Action

Dhfr-IN-16 exerts its effects by inhibiting the activity of dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. By inhibiting this enzyme, this compound disrupts the synthesis of nucleic acids and amino acids, leading to the inhibition of cell proliferation. This mechanism makes it a valuable compound for targeting rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dhfr-IN-16 is unique in its specific binding affinity and selectivity for dihydrofolate reductase, which may offer advantages in terms of efficacy and reduced side effects compared to other inhibitors. Its unique chemical structure also allows for potential modifications to enhance its therapeutic properties .

Properties

Molecular Formula

C32H34N4O4S

Molecular Weight

570.7 g/mol

IUPAC Name

7-acetyl-N-(4-acetylphenyl)-1-amino-6-[4-(dimethylamino)phenyl]-8-hydroxy-5,8-dimethyl-7,9-dihydro-6H-thieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C32H34N4O4S/c1-16-24-23(15-32(4,40)27(18(3)38)25(24)20-9-13-22(14-10-20)36(5)6)26-28(33)29(41-31(26)34-16)30(39)35-21-11-7-19(8-12-21)17(2)37/h7-14,25,27,40H,15,33H2,1-6H3,(H,35,39)

InChI Key

KPVZTTLDEPSOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(CC2=C3C(=C(SC3=N1)C(=O)NC4=CC=C(C=C4)C(=O)C)N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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